N-(1-Allyl-1H-tetraazol-5-yl)-N-(3,4-dimethoxybenzyl)amine
N-(1-Allyl-1H-tetraazol-5-yl)-N-(3,4-dimethoxybenzyl)amine
Brand Name:
Vulcanchem
CAS No.:
878424-48-7
VCID:
VC0499644
InChI:
InChI=1S/C13H17N5O2/c1-4-7-18-13(15-16-17-18)14-9-10-5-6-11(19-2)12(8-10)20-3/h4-6,8H,1,7,9H2,2-3H3,(H,14,15,17)
SMILES:
COC1=C(C=C(C=C1)CNC2=NN=NN2CC=C)OC
Molecular Formula:
C13H17N5O2
Molecular Weight:
275.31g/mol
N-(1-Allyl-1H-tetraazol-5-yl)-N-(3,4-dimethoxybenzyl)amine
CAS No.: 878424-48-7
Main Products
VCID: VC0499644
Molecular Formula: C13H17N5O2
Molecular Weight: 275.31g/mol
CAS No. | 878424-48-7 |
---|---|
Product Name | N-(1-Allyl-1H-tetraazol-5-yl)-N-(3,4-dimethoxybenzyl)amine |
Molecular Formula | C13H17N5O2 |
Molecular Weight | 275.31g/mol |
IUPAC Name | N-[(3,4-dimethoxyphenyl)methyl]-1-prop-2-enyltetrazol-5-amine |
Standard InChI | InChI=1S/C13H17N5O2/c1-4-7-18-13(15-16-17-18)14-9-10-5-6-11(19-2)12(8-10)20-3/h4-6,8H,1,7,9H2,2-3H3,(H,14,15,17) |
Standard InChIKey | UEHDJBNUFKPISX-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)CNC2=NN=NN2CC=C)OC |
Canonical SMILES | COC1=C(C=C(C=C1)CNC2=NN=NN2CC=C)OC |
PubChem Compound | 3164474 |
Last Modified | Nov 11 2021 |
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